Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is a key intermediate in the synthesis of GNE-317, a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) [, ]. This compound belongs to the class of thienopyrimidines, which are heterocyclic compounds with diverse biological activities. Although not a drug itself, it represents a crucial building block in developing potential therapeutics targeting PI3K signaling pathways.
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is a complex organic compound characterized by its thienopyrimidine structure, which includes a morpholine ring and a chloromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the development of therapeutic agents for various diseases.
This compound is cataloged under the chemical identifier 1032758-44-3 and has been referenced in various scientific literature concerning its synthesis and biological applications. It belongs to the broader class of thienopyrimidines, which are known for their diverse biological activities.
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is classified as a heterocyclic compound. Its structure features multiple functional groups that contribute to its reactivity and biological interactions, making it a candidate for further pharmacological studies.
The synthesis of (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can be achieved through several methods. One common approach involves the cyclization of 3-amino-thiophene derivatives using reagents such as formic acid or triethyl orthoformate as one-carbon sources. This method allows for the formation of the thienopyrimidine core, which is then modified to introduce the chloromethyl and morpholine functionalities.
The molecular structure of (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can be represented as follows:
Key structural data includes:
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol involves binding to specific enzymes or receptors within biological systems. This binding alters the activity of these biomolecules, influencing various cellular processes such as signaling pathways and gene expression.
Research indicates that this compound may inhibit certain kinases involved in cell signaling pathways, which could lead to therapeutic effects in diseases such as cancer . The detailed molecular interactions are still under investigation but suggest a complex interplay between this compound and target proteins.
The physical properties of (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol include:
Chemical properties include:
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol has several notable applications in scientific research:
This comprehensive overview highlights the significance of (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol within medicinal chemistry and its potential applications across various scientific fields.
The thieno[3,2-d]pyrimidine core represents a privileged scaffold in medicinal chemistry due to its proven bioactivity in targeting kinase enzymes. This bicyclic heteroaromatic system serves as a highly effective adenine bioisostere, enabling competitive binding with ATP pockets in kinases through optimal hydrogen-bond acceptor and donor interactions. Clinically validated inhibitors like GDC-0941 (Pictilisib) incorporate this scaffold as the central pharmacophore responsible for potent phosphoinositide 3-kinase (PI3K) inhibition, demonstrating its critical role in disrupting oncogenic signaling pathways. The planar, electron-rich structure facilitates π-π stacking interactions with aromatic residues in kinase binding clefts, while its synthetic versatility allows strategic decoration at C-2, C-4, C-6, and C-7 positions to modulate potency and selectivity .
Quantitative structure-activity relationship (QSAR) studies reveal that C-7 methylation—as present in (2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol—enhances cell membrane permeability by introducing moderate hydrophobicity without significant steric perturbation. This modification balances the scaffold’s inherent polarity, contributing to improved bioavailability profiles observed in analogs like the phase I clinical candidate GDC-0941. The C-6 hydroxymethyl group further provides a synthetic handle for prodrug development or direct conjugation to secondary pharmacophores, enhancing target engagement through bifunctional molecule design [3] .
Table 1: Key Physicochemical Properties of (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
Property | Value | Method/Reference | Significance in Drug Design |
---|---|---|---|
Molecular Formula | C₁₂H₁₄ClN₃O₂S | [3] | Determines molecular composition & mass for pharmacokinetic profiling |
Molecular Weight | 299.78 g/mol | [3] | Within ideal range (<500 g/mol) for oral bioavailability |
Density | 1.5±0.1 g/cm³ | [3] | Influences crystal packing & formulation stability |
Boiling Point | 485.9±45.0°C at 760 mmHg | [3] | Indicates thermal stability during manufacturing |
Flash Point | 247.7±28.7°C | [3] | Guides safe handling & storage protocols |
LogP | 1.50 | [3] | Predicts membrane permeability (optimal range: 1–3) |
The C-4 morpholine substituent is a critical determinant of target affinity and kinase selectivity. This saturated heterocycle acts as a hydrogen bond acceptor through its oxygen atom, forming water-mediated bridges with conserved lysine residues in the ATP-binding site of PI3K isoforms. Unlike planar aromatic systems, morpholine’s chair conformation introduces favorable steric complementarity with hydrophobic pockets adjacent to the catalytic site, reducing off-target binding. This explains its prevalence in clinical PI3K inhibitors such as Idelalisib, where morpholine-thienopyrimidine interactions confer nanomolar potency against PI3Kδ [6] . Density functional theory (DFT) calculations indicate the morpholine group lowers the compound’s electron density at N-3 and C-2 atoms, enhancing electrophilicity for nucleophilic displacement reactions—a property exploited in prodrug activation [3].
The C-2 chloro substituent serves dual roles: as a synthetic leaving group for nucleophilic aromatic substitution (SNAr) with amines or thiols, and as a polarity modulator influencing cellular uptake. Combined with the C-6 hydroxymethyl group, it creates a bifunctionalization strategy enabling diverse derivatization. The hydroxymethyl (–CH₂OH) can be oxidized to carboxylic acids for amide coupling, esterified for prodrugs, or converted to chloromethyl (–CH₂Cl) to enhance electrophilicity. Molecular dynamics simulations suggest the chloromethyl derivative improves membrane penetration by increasing lipophilicity (cLogP +0.4 units), though at potential cost to aqueous solubility [4] .
Table 2: Electronic and Steric Contributions of Key Functional Groups
Functional Group | Electronic Effect | Steric Effect | Biological Role |
---|---|---|---|
C-4 Morpholine | σₚ = -0.86 (strong H-bond acceptor) | Conformationally flexible chair structure | Targets kinase hinge regions; enhances solubility |
C-2 Chloro | σₚ = +2.94 (strong σ-withdrawer) | Minimal steric bulk (van der Waals radius: 1.75Å) | Activates ring for SNAr; modulates electron density |
C-6 Hydroxymethyl | σₚ = -0.33 (moderate donor) | Extended methylene spacer (bond angle ~109°) | Enables prodrug design via esterification; H-bond donor |
C-7 Methyl | σₚ = -0.04 (weak donor) | Compact hydrophobic group (volume 23ų) | Balances lipophilicity; shields C-6 from oxidation |
Future directions should explore C-6 hydroxymethyl derivatization to acyl hydrazones or semicarbazides, mimicking PAC-1’s procaspase activation mechanism. Combining this with the morpholino-thienopyrimidine core could yield bifunctional anticancer agents with dual PI3K/procaspase targeting—a strategy validated in recent hybrid molecules showing IC₅₀ values of 0.22 μM against HCT-116 cells .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: